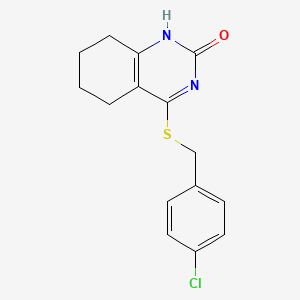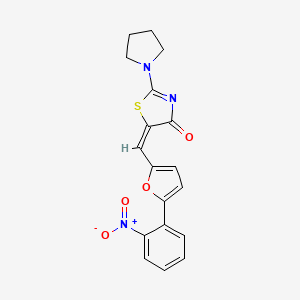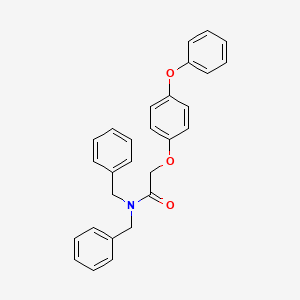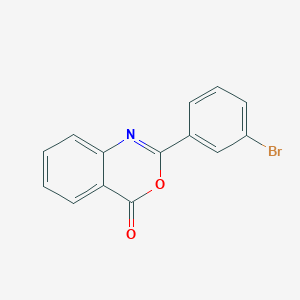![molecular formula C20H14BrN3O B2833894 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide CAS No. 404856-70-8](/img/structure/B2833894.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities . They have been found to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .
Molecular Structure Analysis
Benzimidazole is a heterocyclic aromatic organic compound. It is an important pharmacophore and is part of the structure of many biologically active molecules .
Chemical Reactions Analysis
Benzimidazole derivatives can react with various free radicals through several possible reaction pathways – HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .
Physical and Chemical Properties Analysis
The physical and chemical properties of a specific benzimidazole derivative would depend on its exact molecular structure. For example, 1H-Benzimidazol-2-yl(phenyl)methanol has a molecular formula of C14H12N2O, an average mass of 224.258 Da, and a mono-isotopic mass of 224.094955 Da .
Applications De Recherche Scientifique
Synthesis and Characterization of Novel Aromatic Polyimides
Research highlights the synthesis of new diamines, including benzimidazole derivatives, which are polymerized with various anhydrides to produce polyimides with notable solubility and thermal stability. These materials exhibit degradation temperatures ranging from 240°C to 550°C and could be useful in high-performance applications due to their specific heat capacity and thermal degradation properties (Butt et al., 2005).
Thermal Fragmentation and Rearrangement of Benzamide Derivatives
This study delves into the thermal fragmentation and rearrangement of N-phenylbenzamide oximes, leading to the synthesis of benzimidazoles among other products. The process is described through a mechanism involving the homolysis of N–O and/or C–N bonds, underlining the compound's role in synthesizing benzimidazole derivatives (Gaber et al., 2011).
Benzimidazoles as Biologically Active Compounds
Benzimidazole derivatives, including N-[3-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide, are emphasized for their therapeutic potential, showcasing a wide range of pharmacological activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. This research underscores the chemical's importance in pharmaceutical applications (Salahuddin et al., 2017).
Evaluation as Inhibitors of Cancer Cell Proliferation
A series of trisubstituted benzimidazole derivatives, including the compound , were synthesized and evaluated for their inhibitory effects on MDA-MB-231 breast cancer cell proliferation. This study indicates the potential of these compounds in cancer therapy (Thimmegowda et al., 2008).
Novel Anticancer Agents
Research into 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents reveals significant cytotoxic activity against human neoplastic cell lines, indicating the promising application of benzimidazole derivatives in developing new anticancer drugs (Romero-Castro et al., 2011).
Mécanisme D'action
Orientations Futures
The development of new benzimidazole derivatives with improved pharmacological properties is an active area of research. Future directions may include the design and synthesis of novel benzimidazole derivatives, investigation of their biological activities, and development of more efficient and eco-friendly synthetic methods .
Propriétés
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O/c21-15-10-8-13(9-11-15)20(25)22-16-5-3-4-14(12-16)19-23-17-6-1-2-7-18(17)24-19/h1-12H,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPXPHRQMSVQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[8-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2833811.png)
![3-({3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)propanoic acid](/img/structure/B2833815.png)

![7-butyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2833818.png)
![1-[[1-(4-Fluorophenyl)triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B2833819.png)
![1-(4-{[1-(3-Bromopyridin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2833821.png)
![N-[(3,4-dichlorophenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2833822.png)
![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2833823.png)




![N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2833832.png)

